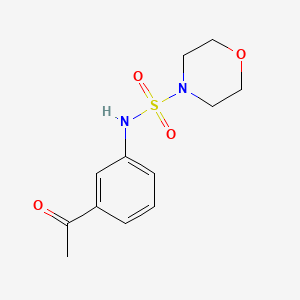

N-(3-acetylphenyl)morpholine-4-sulfonamide

説明

N-(3-acetylphenyl)morpholine-4-sulfonamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol.

特性

IUPAC Name |

N-(3-acetylphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHPOHPJCRSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49737130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

The synthesis of N-(3-acetylphenyl)morpholine-4-sulfonamide typically involves the reaction of 3-acetylphenylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

化学反応の分析

N-(3-acetylphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

科学的研究の応用

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of N-(3-acetylphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

N-(3-acetylphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide compounds such as:

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

These compounds share similar structural features but differ in their specific functional groups and biological activities. N-(3-acetylphenyl)morpholine-4-sulfonamide is unique due to its specific combination of the acetylphenyl and morpholine-4-sulfonamide moieties, which confer distinct chemical and biological properties .

生物活性

N-(3-acetylphenyl)morpholine-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

N-(3-acetylphenyl)morpholine-4-sulfonamide features a morpholine ring, an acetylphenyl group, and a sulfonamide moiety. The structural attributes contribute to its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of sulfonamide derivatives against various cancer cell lines. For instance, sulfonamides have been found to exhibit significant inhibitory effects on human cancer cell lines such as CCRF-CEM (a leukemia cell line) and MDA-MB-231 (a breast cancer cell line).

In a comparative study, compounds structurally related to N-(3-acetylphenyl)morpholine-4-sulfonamide were evaluated for their cytotoxicity. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting promising anticancer properties. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | CCRF-CEM | 2.97 |

| 4f | SR | 6.84 |

| 16b | MG-63 | < 100 |

These findings suggest that N-(3-acetylphenyl)morpholine-4-sulfonamide and its analogs could be effective in targeting hematological malignancies and solid tumors.

Enzyme Inhibition

N-(3-acetylphenyl)morpholine-4-sulfonamide has also been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms. Sulfonamides are known to inhibit CAs, which play critical roles in tumor growth and metastasis. The inhibition of CA IX and CA XII isoforms has been associated with reduced tumor acidity and enhanced therapeutic efficacy.

Research Findings:

- Compounds similar to N-(3-acetylphenyl)morpholine-4-sulfonamide demonstrated selective inhibition of CA IX with IC50 values ranging from 51.6 to 99.6 nM under hypoxic conditions.

- The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide structure could enhance selectivity and potency against specific CA isoforms.

The biological activity of N-(3-acetylphenyl)morpholine-4-sulfonamide is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition: Studies have shown that certain sulfonamides can inhibit kinases such as PDGFRα and Aurora A/B, which are implicated in cancer cell proliferation and survival.

- Cell Cycle Arrest: Compounds related to N-(3-acetylphenyl)morpholine-4-sulfonamide induce cell cycle arrest at G2/M and pre-G1 phases in cancer cells, leading to apoptosis.

Case Studies

-

Cytotoxicity Assessment:

A study evaluating the cytotoxic effects of various sulfonamide derivatives found that N-(3-acetylphenyl)morpholine-4-sulfonamide exhibited significant growth inhibition in CCRF-CEM cells, supporting its potential as an anticancer agent. -

Inhibition of Carbonic Anhydrases:

Research indicated that modifications in the sulfonamide structure could lead to enhanced inhibition of CA IX, demonstrating the importance of structural optimization for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。